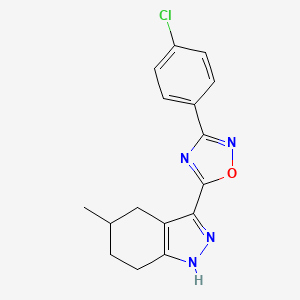

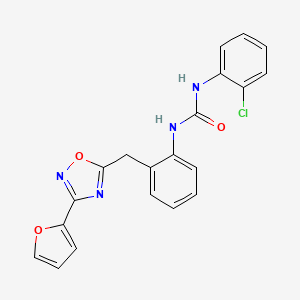

![molecular formula C12H10N4OS B2414362 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one CAS No. 324577-81-3](/img/structure/B2414362.png)

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one” is a derivative of the [1,2,4]triazino[5,6-b]indole group . Compounds containing this group have been reported to have potent biological activity and medicinal applications .

Synthesis Analysis

The synthesis of [1,2,4]triazino[5,6-b]indole derivatives has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The ligand and its metal complexes were thoroughly characterized by elemental analysis and spectroscopic methods .Molecular Structure Analysis

The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data . The Ni (II) complexes adopt the square planar geometry and Cu (II) complexes acquire distorted octahedral arrangement .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined by elemental analysis and spectroscopic methods . The Ni (II) complexes adopt the square planar geometry and Cu (II) complexes acquire distorted octahedral arrangement .Scientific Research Applications

- Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have demonstrated potent antimalarial activity . Researchers have explored their potential as antimalarial agents due to their ability to inhibit the malaria parasite.

- Some derivatives of this compound have been investigated for their antidepressant activity . Understanding their mechanism of action and optimizing their structure may contribute to the development of new antidepressant medications.

- Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Certain 1H-[1,2,4]triazino[5,6-b]indole derivatives have shown antileishmanial activity .

- Indolo[2,3-b]quinoxalines, structurally related to the compound, are important DNA intercalating agents with antiviral and cytotoxic activity .

- A study involving 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids revealed their inhibitory activity against carbonic anhydrase (CA) isoforms .

- Iron chelators play a role in cancer treatment. The compound’s structural modifications could enhance its iron-chelating properties .

Antimalarial Activity

Antidepressant Properties

Antileishmanial Applications

DNA Intercalating Agents

Carbonic Anhydrase Inhibition

Iron Chelation and Anticancer Potential

Future Directions

The design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents . The synthesis of heterocyclic scaffolds possessing various coordination sites is considered the potential framework for the design of effective metal complexes . Future research could focus on the synthesis of novel and interesting [1,2,4]triazino[5,6-b]indole derivatives .

properties

IUPAC Name |

1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c1-7(17)6-18-12-14-11-10(15-16-12)8-4-2-3-5-9(8)13-11/h2-5H,6H2,1H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMYESRNNJDMAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B2414285.png)

![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)

![(S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2414289.png)

![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)

![1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2414298.png)

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2414299.png)

![N,N-Dimethyl-4-[[[2-(3-methylphenoxy)acetyl]amino]methyl]piperidine-1-carboxamide](/img/structure/B2414300.png)